molecular formula C10H15BrClN B13548998 3-(2-Bromo-4-methylphenyl)propan-1-aminehydrochloride

3-(2-Bromo-4-methylphenyl)propan-1-aminehydrochloride

Cat. No.: B13548998
M. Wt: 264.59 g/mol
InChI Key: RWXSWIPMLHHHFN-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-methylphenyl)propan-1-aminehydrochloride is an organic compound that belongs to the class of substituted phenylpropanamines. This compound is characterized by the presence of a bromine atom at the second position and a methyl group at the fourth position on the phenyl ring, along with a propan-1-amine side chain. It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromo-4-methylphenyl)propan-1-aminehydrochloride typically involves the bromination of 4-methylpropiophenone followed by reductive amination. The bromination step introduces the bromine atom at the second position of the phenyl ring. The subsequent reductive amination involves the reaction of the brominated intermediate with ammonia or an amine under reducing conditions to form the amine group.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale bromination and amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, resulting in the formation of 3-(4-methylphenyl)propan-1-amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide or alkoxides are employed under basic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of 3-(4-methylphenyl)propan-1-amine.

    Substitution: Formation of substituted phenylpropanamines.

Scientific Research Applications

3-(2-Bromo-4-methylphenyl)propan-1-aminehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyestuffs.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-methylphenyl)propan-1-aminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in its binding affinity and activity. The compound may modulate the activity of enzymes or receptors, leading to various biochemical and physiological effects.

Comparison with Similar Compounds

    2-Bromo-1-(4-methoxyphenyl)propan-1-one: Similar structure but with a methoxy group instead of a methyl group.

    2-Bromo-4’-methylpropiophenone: Lacks the amine group present in 3-(2-Bromo-4-methylphenyl)propan-1-aminehydrochloride.

Uniqueness: this compound is unique due to the presence of both the bromine atom and the amine group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H15BrClN

Molecular Weight

264.59 g/mol

IUPAC Name

3-(2-bromo-4-methylphenyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C10H14BrN.ClH/c1-8-4-5-9(3-2-6-12)10(11)7-8;/h4-5,7H,2-3,6,12H2,1H3;1H

InChI Key

RWXSWIPMLHHHFN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)CCCN)Br.Cl

Origin of Product

United States

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